molecular formula C13H15ClN2O4S B2517407 6-chloro-N-cyclopropyl-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide CAS No. 866142-51-0

6-chloro-N-cyclopropyl-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Cat. No.: B2517407
CAS No.: 866142-51-0
M. Wt: 330.78
InChI Key: YYNFRYAIQBXHPC-UHFFFAOYSA-N
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Description

6-chloro-N-cyclopropyl-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is a useful research compound. Its molecular formula is C13H15ClN2O4S and its molecular weight is 330.78. The purity is usually 95%.
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Biological Activity

6-Chloro-N-cyclopropyl-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide (CAS: 866142-51-0) is a compound with a complex structure that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C13H15ClN2O4SC_{13}H_{15}ClN_{2}O_{4}S with a molar mass of 330.79 g/mol. The structure includes a benzoxazine ring, a cyclopropyl group, and a methylsulfonyl moiety, which may contribute to its biological properties.

PropertyValue
Molecular FormulaC13H15ClN2O4S
Molar Mass330.79 g/mol
CAS Number866142-51-0

Pharmacological Activities

Research indicates that this compound exhibits various biological activities:

The mechanisms through which this compound exerts its effects may involve:

  • Ion Channel Modulation : The compound has been identified as a KCNQ2 opener, which can influence neuronal excitability and may be beneficial in conditions like epilepsy .
  • Signal Transduction Pathways : Potential interactions with inflammatory pathways could lead to reduced cytokine production and inflammation.

Case Study 1: Neuroprotective Activity

In a study examining the effects of similar benzoxazine derivatives on neuronal cells, it was found that these compounds significantly reduced hyperexcitability and had protective effects against excitotoxicity. This suggests that this compound may offer therapeutic benefits in neurological conditions .

Case Study 2: Antitumor Potential

Research on related compounds has indicated significant cytotoxic effects against various cancer cell lines. For instance, derivatives demonstrated enhanced activity when combined with traditional chemotherapeutic agents like doxorubicin. This synergy suggests that this compound could also enhance the efficacy of existing cancer therapies.

Properties

IUPAC Name

6-chloro-N-cyclopropyl-4-methylsulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O4S/c1-21(18,19)16-7-12(13(17)15-9-3-4-9)20-11-5-2-8(14)6-10(11)16/h2,5-6,9,12H,3-4,7H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYNFRYAIQBXHPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CC(OC2=C1C=C(C=C2)Cl)C(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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